molecular formula C14H8Cl2N2OS B5686839 2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one

2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one

Cat. No.: B5686839
M. Wt: 323.2 g/mol
InChI Key: VFRASKRRSLLUDE-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one is a chemical research reagent belonging to the 4H-3,1-benzothiazin-4-one class of heterocyclic compounds. This class of compounds is of significant interest in medicinal chemistry due to its potential biological activities, which are attributed to the presence of multiple heteroatoms that can act as hydrogen bond acceptors and a fused phenyl ring capable of π-π interactions . Researchers are particularly interested in 2-amino- and 2-alkylthio- substituted 4H-3,1-benzothiazin-4-ones for their potential as enzyme inhibitors . Specific analogues within this family have been identified as selective inhibitors of proteases such as human cathepsin L and human leukocyte elastase (HLE) . The structural similarity of this class to 4H-3,1-benzoxazin-4-ones, which are known as potent serine hydrolase inhibitors, further supports its research value in enzymology and inhibitor design . The mechanism for these related compounds often involves the acylation of an active-site serine residue, leading to enzymatic ring cleavage and the formation of a slow-to-dissociate acyl-enzyme intermediate . Additionally, related 4H-3,1-benzothiazin-4-ones have been investigated as dual-target-directed drugs for neurological conditions, targeting enzymes like monoamine oxidase B (MAO-B) and adenosine A2A receptors, indicating a broader potential research scope for this chemical scaffold . This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(3,4-dichloroanilino)-3,1-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2OS/c15-10-6-5-8(7-11(10)16)17-14-18-12-4-2-1-3-9(12)13(19)20-14/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRASKRRSLLUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)SC(=N2)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one typically involves the reaction of 3,4-dichloroaniline with 2-chlorobenzothiazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Substitution Reactions

The compound’s benzothiazinone core may undergo nucleophilic substitution, particularly at positions adjacent to heteroatoms or leaving groups. For example:

  • Aryl Substitution : Replacement of halogen atoms on the dichlorophenyl group with other nucleophiles (e.g., alkoxides, amines) under basic conditions.

  • Benzothiazinone Core Functionalization : Introduction of alkyl, aryl, or alkoxy groups via electrophilic substitution, as seen in analogous benzothiazinone derivatives .

Oxidation and Reduction

While specific data for this compound is limited, analogous benzothiazinones undergo:

  • Oxidation : Conversion of sulfur atoms (e.g., sulfides to sulfoxides/sulfones) using agents like hydrogen peroxide or potassium permanganate.

  • Reduction : Reduction of ketones (e.g., the 4-one group) to secondary alcohols using reagents like lithium aluminum hydride.

Click Chemistry (Azide-Alkyne Cycloaddition)

Though not directly described for this compound, benzothiazinone derivatives often undergo modular synthesis via click chemistry. For example:

  • Cu-Catalyzed Reactions : Azide-alkyne cycloaddition to introduce functional groups, as demonstrated in benzothiazinone-based antitubercular agents .

Pharmaceutical Derivatization

The compound’s pharmacological potential drives further derivatization:

  • Antimicrobial Agents : Halogenation patterns (e.g., dichlorophenyl) enhance antibacterial activity, as seen in analogous compounds.

  • Anticancer Agents : Structural modifications targeting kinase inhibition (e.g., EGFR, VEGFR-2) may follow established protocols for benzothiazinones .

Reaction Comparison Table

Reaction Type Reagents/Conditions Key Products
C–N Cross-Coupling Pd catalysts, ligands (L7/L17), K₃PO₄Substituted benzothiazinones
Substitution Bases (e.g., NaOEt), nucleophilesAlkyl/aryl/alkoxy derivatives
Oxidation H₂O₂, KMnO₄, acidic conditionsSulfoxides/sulfones
Reduction LiAlH₄, anhydrous etherSecondary alcohols
Click Chemistry CuSO₄, sodium ascorbate, azides/alkynesFunctionalized benzothiazinones

Research Findings and Implications

  • Pharmacological Activity : The dichlorophenylamino group enhances biological activity, with analogs showing antitumor and antimicrobial effects .

  • Synthetic Flexibility : The benzothiazinone core allows modular synthesis, enabling systematic exploration of structure-activity relationships .

This compound exemplifies the versatility of benzothiazinones in drug discovery, with its reactivity profile supporting diverse applications in medicinal chemistry.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with the benzothiazinone core, such as 2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one, exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics to combat resistant pathogens.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. This makes it a candidate for further development in cancer therapeutics .

Synthetic Routes

The synthesis of this compound typically involves the reaction of 3,4-dichloroaniline with 2-chlorobenzothiazine under specific conditions. The reaction is usually facilitated by a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Using agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Achieved through reagents such as lithium aluminum hydride.
    These reactions can be utilized to modify the compound's structure for enhanced biological activity or to create derivatives with novel properties.

Polymer Chemistry

Due to its heterocyclic nature, this compound can serve as a building block for synthesizing polymers with specific desired properties. Its incorporation into polymer matrices may enhance mechanical strength and thermal stability.

Development of Organic Electronics

The unique electronic properties of benzothiazinone derivatives position them as potential candidates in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to facilitate charge transport is an area of active research.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound:

  • Study on Antimicrobial Activity : A recent study demonstrated that derivatives of benzothiazine exhibited potent activity against multi-drug resistant strains of bacteria, suggesting that this compound could be further explored as a lead compound in antibiotic development.
  • Cancer Cell Line Study : In vitro studies using various cancer cell lines revealed that this compound could induce apoptosis at low micromolar concentrations, indicating its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases or other signaling molecules, disrupting cellular processes such as proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs from Benzothiazinone Family

Key analogs include compounds 2a–2d (synthesized and characterized in and ), which share the benzothiazinone core but differ in their 2-position substituents:

2a: 2-(Diethylamino)-4H-3,1-benzothiazin-4-one

2b: 2-(N-Cyclohexyl-N-methylamino)-4H-3,1-benzothiazin-4-one

2c : 2-(Pyrrolidin-1-yl)-4H-3,1-benzothiazin-4-one

2d : 2-(Piperidin-1-yl)-4H-3,1-benzothiazin-4-one

Table 1: Comparative Physicochemical Properties
Compound Substituent Melting Point (°C) Key Biological Activity
Target Compound 3,4-Dichlorophenylamino Not reported Inferred protease modulation
2a Diethylamino 74–75 No HLE inhibition
2b N-Cyclohexyl-N-methylamino 111–114 Selective cathepsin L inhibition
2c Pyrrolidin-1-yl 105–107 No HLE inhibition
2d Piperidin-1-yl Not reported Unknown

Key Observations :

  • Substituent Bulk and Polarity: The 3,4-dichlorophenylamino group in the target compound is bulkier and more electronegative than the alkyl/cyclic amine substituents in 2a–2d. This may enhance hydrophobic interactions in biological systems but reduce solubility compared to smaller substituents like diethylamino (2a).
  • Melting Points: Higher melting points in compounds like 2b (111–114°C) correlate with rigid substituents (e.g., cyclohexyl), while simpler groups (e.g., diethylamino in 2a) result in lower melting points. The target compound’s melting point is likely higher than 2a but similar to 2b, depending on crystallinity.

Functional Comparison: Enzymatic Inhibition and Stability

Human Leukocyte Elastase (HLE) Inhibition
  • Benzothiazinones vs. Benzoxazinones: Replacement of the benzoxazinone oxygen with sulfur (as in benzothiazinones) significantly reduces HLE inhibition. For example, the hydrolysis rate constant for 2e (benzothiazinone) is 1.7 M⁻¹s⁻¹, whereas the analogous benzoxazinone exhibits 28 M⁻¹s⁻¹ . This is attributed to the increased stability of the benzothiazinone ring, which resists nucleophilic attack by HLE.
Cathepsin L Inhibition
  • This selectivity is linked to its N-cyclohexyl-N-methylamino group, which may fit into the enzyme’s hydrophobic S2 pocket.
  • Target Compound Potential: The dichlorophenyl group’s hydrophobicity and halogen bonding capacity could enhance binding to cathepsin L, but further studies are needed to confirm this.

Stability and Reactivity

  • Hydrolysis Rates: Benzothiazinones (e.g., 2e) hydrolyze 16-fold slower than benzoxazinones under alkaline conditions due to sulfur’s lower electronegativity and reduced ring strain .

Biological Activity

2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one is a heterocyclic compound that has recently gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a benzothiazinone core, which is recognized for its diverse biological activities. Its structure includes a dichlorophenyl group that enhances its pharmacological properties. The synthesis typically involves the reaction of 3,4-dichloroaniline with 2-chlorobenzothiazine under specific conditions, often utilizing bases like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial effects. For instance:

  • Inhibition of Bacterial Growth : Studies have shown that derivatives of benzothiazine can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents on the phenyl ring often correlates with increased antibacterial activity .
  • Antifungal Activity : Some derivatives demonstrate antifungal properties against species such as Aspergillus niger and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like fluconazole .

Anticancer Activity

The anticancer potential of this compound has been highlighted through various in vitro studies:

  • Cell Viability Assays : In vitro evaluations against several cancer cell lines (e.g., MCF-7 for breast cancer and HCT-116 for colon cancer) have shown promising cytotoxic effects. For example, one study reported GI50 values indicating significant growth inhibition in sensitive cell lines after 48 hours of exposure .
  • Mechanism of Action : The compound's mechanism may involve the inhibition of key signaling pathways associated with tumor growth. Molecular docking studies suggest strong interactions with kinases such as EGFR and VEGFR-2, indicating potential for targeted cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various benzothiazine derivatives, including this compound. Results indicated that halogenated derivatives exhibited enhanced antibacterial activity against Gram-positive bacteria compared to their non-halogenated counterparts. The study also reported MIC values ranging from 32 to 42 µg/mL against certain fungal strains .

Case Study 2: Anticancer Activity

In a controlled trial involving human cancer cell lines, the compound demonstrated selective cytotoxicity against malignant cells while exhibiting minimal effects on normal cell lines. The results suggested a potential therapeutic index favoring its use in cancer treatment .

Data Summary

Activity Type Target Organisms/Cell Lines Observed Effects MIC/IC50 Values
AntimicrobialStaphylococcus aureusGrowth inhibitionVaries by derivative
Escherichia coliGrowth inhibitionVaries by derivative
Aspergillus nigerAntifungal activityMIC = 32–42 µg/mL
AnticancerMCF-7 (Breast Cancer)CytotoxicityGI50 >10 µM
HCT-116 (Colon Cancer)CytotoxicityGI50 >10 µM

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via sulfurization of methyl 2-(3,3-dialkylthioureido)benzoate derivatives under acidic conditions. For example, derivatives like 2-(diethylamino)-4H-3,1-benzothiazin-4-one are prepared by reacting methyl 2-(3,3-diethylthioureido)benzoate with sulfuric acid, followed by extraction, drying, and recrystallization from methanol . Intermediates are characterized using 1^1H-NMR and 13^13C-NMR to confirm substituent positions, with elemental analysis verifying purity.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : 1^1H-NMR and 13^13C-NMR are critical for confirming the aromatic and substituent environments. For example, NMR signals for the dichlorophenyl group appear as distinct doublets in the aromatic region (δ ~6.8–7.5 ppm), while the benzothiazinone core shows characteristic carbonyl (C=O) signals near 165–170 ppm in 13^13C-NMR . Mass spectrometry (MS) and X-ray crystallography (for crystalline derivatives) further validate molecular weight and spatial conformation .

Q. What computational methods are used to predict the biological activity of this benzothiazinone derivative?

  • Methodological Answer : Molecular docking studies, such as those using AutoDock Vina or Schrödinger Suite, model interactions between the compound and target proteins (e.g., enzymes). For example, 2D and 3D docking analyses can identify hydrogen bonding with active-site residues (e.g., Ser/Thr kinases) and hydrophobic interactions with chlorophenyl groups . Density functional theory (DFT) calculations assess electronic properties influencing binding affinity.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

  • Methodological Answer : By varying solvents (e.g., dichloromethane vs. ethyl acetate) and acid catalysts (e.g., H2_2SO4_4 vs. m-chloroperoxybenzoic acid), researchers can suppress side reactions like over-oxidation. For example, controlled addition of oxidizing agents at low temperatures (0–5°C) reduces sulfoxide by-products during thio-to-sulfonyl conversions . Reaction progress can be monitored via TLC with hexane/EtOH (1:1) as the mobile phase .

Q. What strategies are recommended to resolve discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer : If computational models predict high binding affinity but experimental assays show weak inhibition, validate docking poses with molecular dynamics simulations (e.g., GROMACS) to assess stability. Additionally, re-examine protonation states of the compound at physiological pH using pKa prediction tools (e.g., MarvinSketch), as charged species may alter binding . Correlate results with competitive inhibition assays to confirm mechanism .

Q. How can interconversion reactions between thio and amino derivatives be systematically studied?

  • Methodological Answer : Mechanochemical synthesis using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh3_3) enables efficient interconversion. For example, thio derivatives can be converted to amino analogs via nucleophilic substitution under ball-milling conditions, with yields >90% . Reaction kinetics are monitored via in situ FT-IR to track S→N substitution, while XPS confirms sulfur removal .

Q. What approaches are used to determine the mechanism of enzyme inhibition by this compound?

  • Methodological Answer : Enzyme kinetics (e.g., Michaelis-Menten plots) differentiate competitive vs. non-competitive inhibition. For instance, if increasing substrate concentration reduces inhibition, the mechanism is likely competitive. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while site-directed mutagenesis of catalytic residues (e.g., Ala substitutions) identifies critical interaction sites .

Q. How do crystallographic studies contribute to understanding the stereochemical configuration of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles, confirming the Z/E configuration of substituents. For example, SCXRD data for similar benzothiazinones reveal dihedral angles of ~85° between the dichlorophenyl and benzothiazinone planes, stabilizing π-π stacking in enzyme pockets . Data-to-parameter ratios >15 ensure high reliability .

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